2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one
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Overview
Description
2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one is a heterocyclic compound that features a benzene ring fused to an isothiazole ring, with a pyridine substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one typically involves the reaction of 2-mercaptobenzamide with 2-bromopyridine under basic conditions. The reaction proceeds through the formation of a thioamide intermediate, which cyclizes to form the isothiazole ring. The reaction is usually carried out in an anhydrous solvent such as toluene, at elevated temperatures (around 140°C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the isothiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzene ring.
Common Reagents and Conditions
Oxidation: Selectfluor in acetonitrile at room temperature.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one in biological systems involves its interaction with specific molecular targets. For example, as a PD-1/PD-L1 inhibitor, it binds to the PD-L1 protein, preventing its interaction with PD-1 on T cells. This blockade enhances the immune response against cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Isothiazole: A simpler analog without the fused benzene ring.
Benzothiazole: Similar structure but lacks the pyridine substituent.
Uniqueness
2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one is unique due to the presence of both the isothiazole and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C12H8N2OS |
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Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-pyridin-2-yl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H8N2OS/c15-12-9-5-1-2-6-10(9)16-14(12)11-7-3-4-8-13-11/h1-8H |
InChI Key |
FERJOBBPSYQFLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=CC=N3 |
Origin of Product |
United States |
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